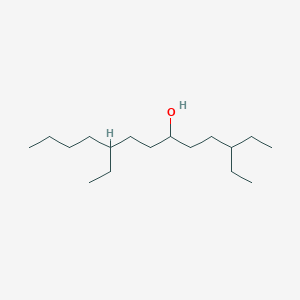

3,9-Diethyl-6-tridecanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diethyl-6-tridecanol typically involves the alkylation of a suitable precursor. One common method is the reduction of 3,9-Diethyl-6-tridecanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction .

Analyse Chemischer Reaktionen

Types of Reactions

3,9-Diethyl-6-tridecanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3,9-Diethyl-6-tridecanone

Reduction: Corresponding alkanes

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Surfactant Production

3,9-Diethyl-6-tridecanol can serve as a surfactant in formulations due to its amphiphilic nature. Surfactants are crucial in industries such as:

- Detergents : Enhancing cleaning efficiency by reducing surface tension.

- Emulsifiers : Stabilizing mixtures of oil and water in food and cosmetic products.

2. Personal Care Products

The compound is also explored for its use in personal care formulations, including:

- Skin moisturizers : Acting as a skin conditioning agent due to its emollient properties.

- Hair care products : Providing conditioning benefits and enhancing texture.

Biological Research Applications

Research involving this compound has focused on its biological interactions and potential therapeutic effects:

1. Cell Interaction Studies

Studies have investigated how this compound interacts with cell membranes. Its compatibility with various lipid bilayers suggests potential applications in drug delivery systems where it may enhance the permeability of therapeutic agents across cell membranes.

2. Biochemical Assays

The compound's role in biochemical assays has been evaluated for its ability to influence enzyme activities or cellular responses. For example, it may affect metabolic pathways involving fatty acids or influence signaling pathways related to lipid metabolism.

Wirkmechanismus

The mechanism of action of 3,9-Diethyl-6-tridecanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound can participate in various biochemical pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 3,9-Diethyl-6-tridecanol

- Molecular Formula : C₁₇H₃₆O

- Molecular Weight : 256.47 g/mol

- CAS Registry Number : 123-24-0

- Synonyms: 3,9-Diethyl-6-hydroxytridecane; 3,9-Diethyltridecanol-6; NSC 15724

Structural Features :

This branched-chain fatty alcohol contains a hydroxyl group at the 6th carbon of a tridecane backbone, with ethyl substituents at positions 3 and 7. The branching confers unique physicochemical properties, such as reduced crystallinity and altered solubility compared to linear alcohols .

Natural Occurrence: Identified in Salsola tetrandra and related species via GC-MS analysis of aerial parts, often co-occurring with other fatty alcohols (e.g., 2,7-dimethyl-1-octanol) and esters .

Comparison with Structurally Similar Compounds

Structural Isomers of Heptadecanol (C₁₇H₃₆O)

The molecular formula C₁₇H₃₆O corresponds to multiple heptadecanol isomers. Key differences arise from hydroxyl group positioning and branching:

Functional Group Analogues

Sulfated Derivatives

- Sodium 3,9-diethyltridecan-6-yl sulfate (CAS 3282-85-7):

Esters and Fatty Acid Derivatives

- Methyl palmitate (CAS 173) and methyl linoleate (CAS 159): Co-occur with this compound in Salsola species. Unlike the branched alcohol, these esters exhibit higher volatility and serve as biodiesel precursors .

Physicochemical and Functional Differences

Boiling and Melting Points

- Linear Heptadecanols: Higher melting points (e.g., 1-Heptadecanol melts at ~54°C) due to efficient molecular packing .

Solubility and Reactivity

- Branched structure of this compound enhances solubility in organic solvents (e.g., petroleum ether) compared to linear alcohols .

- Reduced hydrogen-bonding capacity vs. mid-chain alcohols (e.g., 6-Heptadecanol), impacting surfactant efficiency .

Biologische Aktivität

3,9-Diethyl-6-tridecanol (CAS Number: 123-24-0) is an organic compound with the molecular formula C17H36O. It has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is classified as a long-chain alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. Its structure allows for unique interactions with biological molecules, making it a subject of interest in pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H36O |

| Molecular Weight | 256.4671 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123-24-0 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property enables the compound to interact with various biomolecules, influencing biochemical pathways. The compound can undergo oxidation to form corresponding ketones or aldehydes and can also participate in substitution reactions with other functional groups .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that long-chain alcohols like this compound may possess antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis .

- Anti-inflammatory Effects : Some studies have indicated that alcohols with long carbon chains can modulate inflammatory responses. The specific pathways involved are still under investigation but may include the inhibition of pro-inflammatory cytokines .

- Potential Therapeutic Applications : Ongoing research is exploring the use of this compound as a precursor in drug synthesis and its potential role in therapeutic formulations for various diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several long-chain alcohols against common pathogens. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 0.5% .

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a reduction of edema compared to control groups. The compound was shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6 .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3,9-Diethyl-6-tridecanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via alkylation or esterification reactions, often involving diethylamine or diethylammonium chloride as intermediates. Optimization involves adjusting reaction temperature (e.g., maintaining 120–150°C to avoid decomposition), solvent polarity (e.g., using aprotic solvents like THF), and catalyst selection (e.g., acid catalysts for esterification). Thin-layer chromatography (TLC) is critical for monitoring reaction progress and identifying side products . Yield improvements may require iterative purification steps, such as fractional distillation or recrystallization, guided by gas chromatography-mass spectrometry (GC-MS) analysis.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from ethyl and hydroxyl groups. Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹) and alkyl chain vibrations. High-performance liquid chromatography (HPLC) with a reverse-phase column can assess purity, while mass spectrometry (MS) confirms molecular weight (358.57 g/mol) and fragmentation patterns. Cross-referencing data with literature values (e.g., WISWESSER notation in ) ensures consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound’s autoignition temperature (309°C) and flammability require strict adherence to NFPA guidelines. Use flame-resistant lab equipment, conduct reactions under inert atmospheres (e.g., nitrogen), and store in cool, ventilated areas. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Toxicity data (e.g., RTECS YD4550000) suggest avoiding inhalation and skin contact; emergency protocols should include ethanol rinses for dermal exposure and fume hoods for vapor control .

Advanced Research Questions

Q. What experimental designs are suitable for analyzing the thermal stability of this compound, and how can decomposition pathways be elucidated?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures (e.g., 154°C) and exothermic peaks. Pyrolysis-GC-MS can characterize volatile decomposition products. To study pathways, isotopically labeled analogs (e.g., ¹³C-labeled ethyl groups) may track carbon redistribution. Computational modeling (e.g., DFT calculations) predicts bond dissociation energies and intermediates, validated by tandem MS/MS data .

Q. How do structural modifications (e.g., sulfation or esterification) alter the physicochemical properties of this compound?

- Methodological Answer : Sulfation (e.g., forming this compound hydrogen sulfate sodium salt) increases hydrophilicity, measurable via octanol-water partition coefficients (log P). Esterification with fatty acids alters melting points, detectable by DSC. Comparative studies using X-ray crystallography (for crystalline derivatives) and dynamic light scattering (DLS) for colloidal behavior in aqueous solutions reveal structure-property relationships. Toxicity shifts post-modification require in vitro assays (e.g., cell viability tests) .

Q. How can contradictions in reported toxicity data for this compound and its derivatives be resolved?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual diethylamine) or assay variability. Reproducibility studies should use standardized OECD guidelines for acute toxicity (e.g., LD50 in rodents) and Ames tests for mutagenicity. Cross-laboratory validation with blinded samples and LC-MS purity checks (≥98%) ensures data reliability. Meta-analyses of historical datasets (e.g., RTECS entries) can identify outlier studies for re-evaluation .

Q. What computational approaches predict the environmental fate of this compound, and how can these models be validated experimentally?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradability and bioaccumulation potential. Molecular dynamics simulations assess interactions with lipid bilayers or soil organic matter. Experimental validation involves soil microcosm studies (measuring half-life via GC) and aquatic toxicity assays (e.g., Daphnia magna immobilization tests). Field data from environmental monitoring (e.g., HPLC detection in wastewater) refine model accuracy .

Eigenschaften

IUPAC Name |

3,9-diethyltridecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-5-9-10-16(8-4)12-14-17(18)13-11-15(6-2)7-3/h15-18H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHHLKROQOLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CCC(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280164 | |

| Record name | 6-Tridecanol, 3,9-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-24-0 | |

| Record name | 3,9-Diethyl-6-tridecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Tridecanol, 3,9-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Tridecanol, 3,9-diethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.